molecular formula C16H17N3O3S2 B268843 N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

カタログ番号 B268843
分子量: 363.5 g/mol
InChIキー: VYVOHWASTHEPEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).

作用機序

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation, which is necessary for downstream signaling in the B-cell receptor pathway. This leads to the inhibition of B-cell proliferation and survival, and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have anti-inflammatory effects. In a study published in the journal Arthritis Research & Therapy, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit the production of pro-inflammatory cytokines in macrophages, which play a key role in the pathogenesis of rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell activation. Overall, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide represents a promising therapeutic option for the treatment of B-cell malignancies and other diseases associated with dysregulated B-cell function.

合成法

The synthesis of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, including the preparation of the key intermediate 4-amino-N-(2-methoxyethyl)benzamide, which is then reacted with thienyl isocyanate and carbon disulfide to form the thienylcarbonyl isothiocyanate intermediate. This intermediate is then reacted with 4-amino-N-(2-methoxyethyl)benzamide to form the final product, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

科学的研究の応用

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in the journal Blood, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit BTK activity and induce apoptosis in CLL cells, both in vitro and in vivo. Another study published in the journal Leukemia demonstrated the efficacy of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide in the treatment of MCL, with significant tumor growth inhibition observed in mouse xenograft models.

特性

製品名

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

分子式

C16H17N3O3S2

分子量

363.5 g/mol

IUPAC名

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17N3O3S2/c1-22-9-8-17-14(20)11-4-6-12(7-5-11)18-16(23)19-15(21)13-3-2-10-24-13/h2-7,10H,8-9H2,1H3,(H,17,20)(H2,18,19,21,23)

InChIキー

VYVOHWASTHEPEQ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

正規SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。